Disulfone, dihexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfone, dihexyl is an organosulfur compound characterized by the presence of two sulfonyl groups attached to hexyl chains
Preparation Methods
The synthesis of disulfone, dihexyl typically involves the oxidation of corresponding sulfides or thiols. One common method is the oxidation of dihexyl sulfide using oxidizing agents such as hydrogen peroxide or peracids. Industrial production methods often employ catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Disulfone, dihexyl undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Substitution: The sulfone group can be substituted by nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium amalgam for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, alkanes, and substituted sulfones.
Scientific Research Applications
Disulfone, dihexyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes involved in disease pathways.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of disulfone, dihexyl involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The pathways involved often include the inhibition of cysteine proteases, which are crucial in various biological processes .
Comparison with Similar Compounds
Disulfone, dihexyl can be compared with other sulfones such as dimethyl sulfone and diethyl sulfone. While all these compounds share the sulfone functional group, this compound is unique due to its longer hexyl chains, which can influence its reactivity and solubility. Similar compounds include:
Dimethyl sulfone: Known for its use in dietary supplements and as a solvent.
Diethyl sulfone: Used in organic synthesis and as an intermediate in chemical manufacturing.
This compound stands out due to its specific applications in enzyme inhibition and its potential therapeutic uses.
Properties
CAS No. |
63450-69-1 |
---|---|
Molecular Formula |
C12H26O4S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-hexylsulfonylsulfonylhexane |
InChI |
InChI=1S/C12H26O4S2/c1-3-5-7-9-11-17(13,14)18(15,16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
BLSCDQQJQHAYRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)S(=O)(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.